N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide, with the Chemical Abstracts Service number 1421480-81-0, is a compound of interest in medicinal chemistry due to its potential pharmacological applications. The molecular formula is , and it has a molecular weight of approximately 320.4 g/mol. This compound features a complex structure that includes a benzodioxole moiety and a thiophene group, which are known for their biological activity.
This compound can be categorized under organic compounds, specifically as an amide derivative. It is synthesized from various precursors that include aromatic and heterocyclic compounds. The presence of both the benzodioxole and thiophene rings suggests that it may exhibit unique properties that could be exploited in drug development.
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and purification steps like chromatography to isolate the desired product from by-products.
The molecular structure of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide consists of:
The compound's structural representation can be depicted using SMILES notation: O=C(NCCC(O)c1ccc2c(c1)OCO2)Nc1cccs1. This notation highlights the connectivity and functional groups present in the molecule.
The compound may participate in several chemical reactions typical for amides, including:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is not fully elucidated but may involve:
Further studies are required to elucidate its precise mechanism, including binding affinity assays and cellular activity evaluations.
The physical properties of N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide include:
Chemical properties include:
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has potential applications in:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5